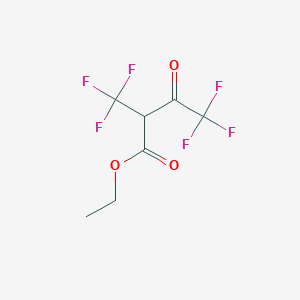

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

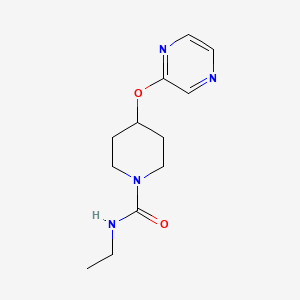

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate is a chemical compound with the formula C6H7F3O3 . It is an unsymmetrical internal alkyne and is used as an intermediate for the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists .

Synthesis Analysis

The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate involves the use of cyclometalated iridium and rhodium complexes . It may also be used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate .Molecular Structure Analysis

The molecular structure of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate can be represented by the InChI string: InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate include a molecular weight of 184.1132 , a boiling point of 129-130°C , and a density of 1.259 g/mL at 25°C . The compound is a liquid at room temperature .科学的研究の応用

Synthesis of Heterocycles :

- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate, serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. This includes oxazoles, thiazoles, imidazoles, triazines, and pyridines, achievable through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Intramolecular Cyclization and Quinoline Derivatives :

- Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, created from reactions involving Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate, undergo intramolecular cyclization to yield a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives (Darehkordi et al., 2018).

Chemoselective Synthesis of Quinolinones :

- Ethyl 4,4,4-trifluoro-3-oxo-butyrate's reaction with anilines, under controlled conditions, yields ethyl 4,4,4-trifluoro-3-(phenylimino)butanoate. This precursor leads to the synthesis of various quinolinone derivatives, illustrating the compound's role in facilitating chemoselective synthesis processes (Berbasov & Soloshonok, 2003).

Synthesis of Trifluoromethyl-substituted Molecules :

- This compound has been used as a reagent for synthesizing trifluoromethyl-substituted molecules, particularly as a dienophile and Michael acceptor. Its properties make it valuable in the creation of structurally complex and functionalized organic compounds (Jiang, 2003).

Fluorescence Properties in Biological Applications :

- Research into its derivatives, such as ester derivatives of isothiazolo[4,5-b]pyridine, indicates potential in biological applications. The fluorescence properties of these derivatives, studied in different solvents, demonstrate the versatility of Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate in creating compounds with varied optical properties (Krzyżak et al., 2015).

Regioselective Biginelli Reaction :

- Its use in the Biginelli reaction under microwave irradiation, solvent-free and catalyst-free conditions, led to the creation of highly functionalized novel tetrahydropyrimidines. This illustrates its potential in regioselective synthesis processes (Harikrishnan et al., 2013).

Safety And Hazards

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate is a highly flammable liquid and vapour . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing fumes, mist, spray, vapors, and to wash skin thoroughly after handling .

特性

IUPAC Name |

ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O3/c1-2-16-5(15)3(6(8,9)10)4(14)7(11,12)13/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTISEJLUUFWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2844381.png)

![N-(3,5-difluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2844384.png)

![N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2844388.png)

![N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2844389.png)

![2-(4-chlorophenoxy)-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide](/img/structure/B2844391.png)

![1-[4-(6-Fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2844394.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2844395.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2844396.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2844397.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2844398.png)